![molecular formula C9H6ClFN2O2S B1462635 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1153042-04-6](/img/structure/B1462635.png)
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 1-(2-furoyl)piperazine bearing benzamides have been synthesized and evaluated for enzyme inhibition . Also, 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . Also, the single crystal structure of related compounds has been gauged by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1-(2-furoyl)piperazine bearing benzamides have been refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding .Scientific Research Applications
Synthesis of Bioactive Heterocycles
The compound is utilized in the synthesis of bioactive heterocycles through 1,3-dipolar cycloaddition reactions . These reactions are instrumental in creating five-membered heterocycles, which are significant in pharmaceutical chemistry due to their biological properties .
Halogen Bonding Studies
In crystallography, the compound serves as an intermediate that exhibits halogen bonding . This interaction is crucial for understanding molecular assembly and designing new materials with desired properties .
Development of Antiviral Agents
Derivatives of this compound have been explored for their potential as antiviral agents. The structural motif of the compound allows for the creation of molecules that can inhibit viral replication .
Anti-inflammatory Applications
The compound’s derivatives are also being studied for their anti-inflammatory properties. By modifying the core structure, researchers aim to develop new therapeutic agents to treat inflammation-related diseases .
Anticancer Research
Researchers are investigating the use of this compound in the development of anticancer drugs. Its ability to interact with various biological targets makes it a valuable scaffold for designing novel anticancer agents .
Agricultural Chemistry
In the field of agricultural chemistry, the compound’s derivatives, such as indole-based structures, are used to synthesize plant hormones and growth regulators .
Material Science
Due to its unique chemical properties, the compound is used in material science to create advanced materials with specific electronic or photonic characteristics .
Organic Synthesis Methodology
The compound is employed in organic synthesis as a reagent for introducing sulfonyl chloride groups into organic molecules, which is a key step in synthesizing various organic compounds .
Mechanism of Action
The mechanism of action of related compounds has been studied. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUGOLKMWWBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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